molecular formula C8H9BrFNO B13561272 (s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol

(s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol

Katalognummer: B13561272
Molekulargewicht: 234.07 g/mol
InChI-Schlüssel: PISJLUHENJOECA-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrFNO It is a chiral molecule, meaning it has a non-superimposable mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-2-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could introduce a different halogen or functional group.

Wissenschaftliche Forschungsanwendungen

(s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.

    Biological Studies: It is used in studies to understand the interactions of chiral molecules with biological systems.

Wirkmechanismus

The mechanism of action of (s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (s)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
  • (s)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol
  • (s)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol

Uniqueness

The uniqueness of (s)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and binding affinity to certain targets compared to similar compounds with different substituents.

Eigenschaften

Molekularformel

C8H9BrFNO

Molekulargewicht

234.07 g/mol

IUPAC-Name

(2S)-2-amino-2-(3-bromo-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI-Schlüssel

PISJLUHENJOECA-SSDOTTSWSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Br)F)[C@@H](CO)N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)F)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.